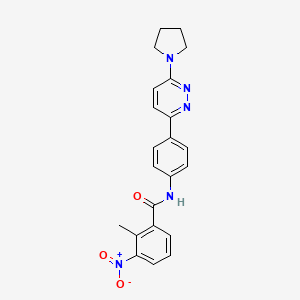

2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a pyridazinyl-phenyl moiety

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been shown to interact with various biological targets .

Mode of Action

It is known that the pyrrolidine ring, a common feature in this compound, can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been shown to exhibit various biological activities .

Action Environment

It is known that the environment can significantly impact the activity of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Nitration of 2-methylbenzoic acid: The starting material, 2-methylbenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding 2-methyl-3-nitrobenzoic acid.

Amidation: The 2-methyl-3-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is subsequently reacted with 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps, ensuring high yield and purity. Additionally, the use of automated systems for reagent addition and temperature control would be crucial to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group in 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo reduction to form the corresponding amine. Common reagents for this reduction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Halogenation: Bromine with iron(III) bromide (FeBr₃) as a catalyst.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

Reduction: 2-methyl-3-amino-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide.

Halogenation: 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)-2-bromophenyl)benzamide.

Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity against various biological pathways, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and heterocyclic components.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-methyl-3-nitrobenzoic acid: Lacks the pyridazinyl-phenyl moiety, making it less complex and potentially less biologically active.

4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline:

Uniqueness

2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound featuring a pyridazine moiety and a pyrrolidine group. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity associated with this compound.

Chemical Structure

The structure of the compound can be represented as follows:

The specific arrangement of functional groups, including the nitro and benzamide functionalities, contributes to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzamide derivatives, including those structurally related to this compound. For instance, pyrrole and pyridazine derivatives have shown significant activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, suggesting that similar derivatives may exhibit comparable efficacy .

Anticancer Potential

Compounds containing pyridazine and benzamide motifs have been investigated for their anticancer activities. A study indicated that certain derivatives could inhibit cancer cell proliferation by targeting key metabolic pathways involved in cell growth. This activity was attributed to the ability of these compounds to interact with specific cellular receptors and enzymes critical for tumor progression .

The biological activity of this compound likely involves multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as InhA, involved in fatty acid synthesis in bacteria, thereby disrupting cell wall integrity .

- Receptor Modulation : These compounds may act as ligands for certain receptors, influencing signaling pathways related to cell growth and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the nitro group can facilitate the generation of ROS, leading to cellular stress and apoptosis in cancer cells.

Study 1: Antibacterial Evaluation

In a comparative study, various benzamide derivatives were tested against pathogenic bacteria. The results indicated that compounds with similar structural features to this compound demonstrated potent antibacterial activity with MIC values significantly lower than traditional antibiotics like ciprofloxacin .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of pyridazine-containing benzamides. The study demonstrated that these compounds could induce apoptosis in cancer cell lines through caspase activation and downregulation of anti-apoptotic proteins .

Data Summary

Propriétés

IUPAC Name |

2-methyl-3-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-15-18(5-4-6-20(15)27(29)30)22(28)23-17-9-7-16(8-10-17)19-11-12-21(25-24-19)26-13-2-3-14-26/h4-12H,2-3,13-14H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOJYGJNWMCBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.